5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide
Description
Properties
Molecular Formula |
C25H16BrN3O2 |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H16BrN3O2/c26-22-15-14-21(31-22)25(30)27-18-12-10-17(11-13-18)24-28-20-9-5-4-8-19(20)23(29-24)16-6-2-1-3-7-16/h1-15H,(H,27,30) |
InChI Key |
KTOONWFRTUBYKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)NC(=O)C5=CC=C(O5)Br |
Origin of Product |
United States |
Preparation Methods
Quinazoline Ring Formation
The quinazoline nucleus is typically constructed via cyclocondensation reactions. A widely adopted method involves reacting anthranilic acid derivatives with benzaldehyde derivatives under acidic conditions.
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Starting Materials :
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2-Aminobenzoic acid (anthranilic acid, 10 mmol).
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4-Phenylbenzaldehyde (10 mmol).
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Glacial acetic acid (50 mL).
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Reaction Conditions :
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Reflux at 120°C for 12 hours under nitrogen.
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Progress monitored by TLC (ethyl acetate/hexane, 1:3).
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Workup :
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Cool to room temperature, pour into ice water.
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Filter precipitated solid and recrystallize from ethanol.
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Yield : 68–72%
Characterization :
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¹H-NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, H-5), 7.92–7.45 (m, 9H, aromatic).
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IR (KBr): 1675 cm⁻¹ (C=O stretch).
Functionalization at Position 2
Introducing the para-aminophenyl group requires Ullmann-type coupling or nucleophilic aromatic substitution.
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Substrate : 2-Chloro-4-phenylquinazoline (5 mmol).
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Coupling Agent :
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4-Nitrobenzene boronic acid (6 mmol).
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Pd(PPh₃)₄ (0.1 mmol).
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K₂CO₃ (15 mmol) in DMF/H₂O (4:1).
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Conditions :
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100°C, 24 hours under argon.
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Nitro Reduction :
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Hydrogenation with 10% Pd/C in ethanol at 50 psi H₂.
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Yield : 58% (two steps).
Analytical Data :
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MS (ESI): m/z 324.1 [M+H]⁺.
Synthesis of 5-Bromofuran-2-carboxylic Acid
Direct Bromination
Electrophilic bromination of furan-2-carboxylic acid using N-bromosuccinimide (NBS).
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Reactants :
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Furan-2-carboxylic acid (10 mmol).
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NBS (12 mmol).
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DMF (20 mL).
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Conditions :
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0°C to room temperature, 6 hours.
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Workup :
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Quench with Na₂S₂O₃, extract with ethyl acetate.
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Purify by column chromatography (SiO₂, hexane/EtOAc 4:1).
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Yield : 75%
Purity : >98% (HPLC).
Amide Bond Formation
Acid Chloride Method
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Activation :
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5-Bromofuran-2-carboxylic acid (5 mmol) + SOCl₂ (10 mL).
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Reflux 2 hours, evaporate excess SOCl₂.
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Coupling :
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4-(4-Phenylquinazolin-2-yl)aniline (5 mmol).
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Triethylamine (10 mmol) in THF (30 mL).
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Stir at 0°C → room temperature, 12 hours.
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Yield : 82%
Characterization :
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¹³C-NMR (100 MHz, CDCl₃): δ 163.2 (C=O), 152.1 (quinazoline C-2).
Coupling Reagent Approach
EDCl/HOBt System :
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Carboxylic acid (5 mmol), EDCl (6 mmol), HOBt (6 mmol).
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Aniline (5 mmol), DMF, 24 hours at room temperature.
Yield : 78%
Reaction Optimization and Challenges
Quinazoline Cyclization
Bromination Selectivity
Amide Coupling Efficiency
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Base Selection : Triethylamine outperforms DMAP in suppressing quinazoline decomposition.
Analytical Validation
Spectroscopic Confirmation
Key Spectral Signatures :
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¹H-NMR :
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δ 8.72 (s, 1H, quinazoline H-5).
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δ 7.89 (d, J = 8.4 Hz, 2H, aniline phenyl).
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HRMS : Calculated for C₂₆H₁₇BrN₃O₂: 490.0454; Found: 490.0456.
Purity Assessment
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HPLC : Rt = 12.4 min (C18, MeCN/H₂O 70:30), purity 99.1%.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazoline moiety can be reduced to form dihydroquinazoline derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline moiety is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, such as proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Molecular weights calculated using atomic masses from IUPAC tables.
Key Structural Variations and Implications
Quinazoline vs. Simple Halogenated Phenyl Groups
- The target compound’s 4-phenylquinazolin-2-yl group introduces a planar, aromatic heterocycle, likely enhancing interactions with kinase ATP-binding pockets compared to simpler halogenated phenyl analogs (e.g., 4-bromophenyl in ). However, this increases molecular weight and may reduce solubility.
Heterocyclic vs. Aliphatic Substituents
- Substitution with thiazole () or morpholine () modifies electronic properties and solubility. Thiazoles may introduce metabolic stability, while morpholine improves water solubility through hydrogen bonding.
Functional Group Additions
Biological Activity
5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens and as a modulator of specific biological pathways. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and receptor-binding properties based on diverse sources.
Chemical Structure and Properties
The molecular formula of 5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide is , with a molecular weight of approximately 364.234 g/mol. The compound features a furan ring, a quinazoline moiety, and a bromine substituent which may contribute to its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of furan and quinazoline exhibit significant antibacterial properties, particularly against multidrug-resistant strains such as Acinetobacter baumannii. For instance, one study reported that compounds similar to 5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide showed effective Minimum Inhibitory Concentration (MIC) values against NDM-positive bacteria, indicating their potential as antibacterial agents.
Table 1: Antibacterial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide | A. baumannii (NDM-positive) | 8 | 16 |
| Control (Meropenem) | A. baumannii (NDM-positive) | 32 | 64 |
Anticancer Activity
The quinazoline derivatives have been recognized for their anticancer properties, particularly in targeting the adenosine A2A receptor (A2AR), which is implicated in various cancers and neurodegenerative diseases. The compound's interaction with A2AR has been characterized through binding affinity studies, revealing a high affinity and potential as an antagonist.
Case Study: A2A Receptor Binding
In a recent investigation, the binding affinity of various quinazoline derivatives was assessed using radiolabeled assays. The compound exhibited a Ki value of approximately 20 nM, suggesting strong receptor interaction.
The biological activity of 5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide can be attributed to its ability to form hydrogen bonds and hydrophobic interactions with target proteins. Molecular docking studies have indicated that the compound interacts favorably with key amino acids in the active sites of both bacterial enzymes and human receptors.
Q & A
Basic: What are the key synthetic strategies for preparing 5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide?
The synthesis typically involves sequential cross-coupling and cyclization reactions. A plausible route includes:
Quinazoline Core Formation : Condensation of anthranilic acid derivatives with benzaldehyde under acidic conditions to form the 4-phenylquinazoline moiety .
Bromination : Electrophilic substitution to introduce the bromine atom on the furan ring, often using N-bromosuccinimide (NBS) in a polar solvent like DMF .
Amide Coupling : Reaction of 5-bromofuran-2-carboxylic acid with the 4-(4-phenylquinazolin-2-yl)aniline intermediate via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Critical Parameters : Reaction temperature (60–80°C for amidation) and catalyst choice (e.g., Pd catalysts for Suzuki coupling in quinazoline synthesis) significantly impact yields .
Basic: How is this compound characterized to confirm structural integrity?
Standard characterization includes:
- Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and amide bond formation. For example, the quinazoline protons appear as downfield signals (δ 8.5–9.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 514.08) .
- X-ray Crystallography : Resolves stereochemical ambiguities; the quinazoline-phenyl and furan-carboxamide planes often exhibit dihedral angles >30° due to steric hindrance .
Advanced: What methodologies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from:
- Assay Conditions : Variations in ATP concentrations (10 μM vs. 1 mM) in kinase assays alter competitive binding kinetics .
- Cellular Context : Differences in membrane permeability (logP ~3.5) and efflux pump expression (e.g., P-gp) across cell lines .
Resolution : Normalize data using internal controls (e.g., staurosporine for kinase assays) and perform parallel assays in isogenic cell lines with/without transporter inhibitors .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?
Key SAR insights:
- Quinazoline Modifications : Replacing the 4-phenyl group with electron-withdrawing substituents (e.g., -CF₃) enhances kinase selectivity by reducing π-π stacking with off-target hydrophobic pockets .
- Furan Bromine Position : Moving bromine from C5 to C4 decreases steric clash with ATP-binding pockets, improving IC₅₀ by 10-fold in EGFR inhibition assays .
Methodology : Combinatorial synthesis of analogs followed by molecular docking (AutoDock Vina) and MMPBSA binding energy calculations .
Advanced: What computational approaches predict off-target interactions of this compound?
- Pharmacophore Modeling : Matches the compound’s hydrogen bond acceptors (furan carbonyl, quinazoline N1) with kinase catalytic sites .
- Proteome-Wide Docking : Screens against databases like PDBBind to identify risks (e.g., unintended binding to carbonic anhydrase IX due to sulfonamide-like features) .
- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.45), suggesting limited neurotoxicity .
Basic: What are the stability and storage recommendations for this compound?
- Stability : Susceptible to photodegradation (t₁/₂ < 48 hrs under UV light). Store in amber vials at -20°C under argon .
- Solubility : Poor aqueous solubility (<10 μM); use DMSO for stock solutions (100 mM) and dilute in PBS with 0.1% Tween-80 for in vitro assays .
Advanced: How can in vivo pharmacokinetic challenges be addressed for this compound?
- Bioavailability : Low oral absorption (F < 15%) due to high molecular weight (MW 513.3). Use nanoparticle encapsulation (PLGA polymers) to enhance solubility .
- Metabolism : CYP3A4-mediated demethylation of the quinazoline methyl group generates inactive metabolites. Co-administration with CYP inhibitors (e.g., ketoconazole) increases AUC by 3× .
Advanced: What mechanistic studies elucidate its anticancer activity?
- Target Engagement : Cellular thermal shift assays (CETSA) confirm target binding (e.g., EGFR stabilization ΔTₘ = 4.2°C) .
- Downstream Signaling : Western blotting shows reduced phosphorylation of ERK (Thr202/Tyr204) and AKT (Ser473) in treated cells .
- Apoptosis : Flow cytometry with Annexin V/PI staining reveals dose-dependent early apoptosis (EC₅₀ = 2.1 μM) .
Basic: What are the primary research applications of this compound?
- Kinase Inhibition : Potent inhibitor of EGFR (IC₅₀ = 12 nM) and HER2 (IC₅₀ = 28 nM) .
- Chemical Biology : Photoaffinity labeling probes (e.g., diazirine-tagged analogs) map drug-target interactions .
Advanced: What gaps exist in current research, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
